molecular formula C21H18N2O5S B3541816 N~1~-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide

N~1~-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide

Cat. No.: B3541816
M. Wt: 410.4 g/mol
InChI Key: UXUZBYAUSKBQJH-UHFFFAOYSA-N
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Description

N~1~-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Sulfonylation: Addition of a sulfonyl group to the nitrobenzene derivative.

    Amidation: Formation of the benzamide structure by reacting the sulfonyl derivative with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]acetamide: Similar structure with an acetamide group instead of a benzamide group.

    N~1~-(2-Methylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N~1~-(2-Ethylphenyl)-2-[(2-nitrophenyl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-nitrophenyl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-15-9-3-5-11-17(15)22-21(24)16-10-4-7-13-19(16)29(27,28)20-14-8-6-12-18(20)23(25)26/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZBYAUSKBQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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